molecular formula C16H13N5O3S B12036531 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 73396-73-3

5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12036531
CAS No.: 73396-73-3
M. Wt: 355.4 g/mol
InChI Key: KEWOLAOVRODWPT-LICLKQGHSA-N
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Description

5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methoxybenzaldehyde with 4-nitrobenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed for reduction.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the triazole ring can participate in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methoxyphenyl)-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the nitro group, leading to different reactivity and biological activity.

    4-((4-Nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the methoxy group, affecting its solubility and interaction with targets.

    5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole: Lacks the thiol group, altering its chemical reactivity.

Uniqueness

The presence of both the methoxy and nitro groups in 5-(2-Methoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties. The methoxy group enhances its solubility, while the nitro group contributes to its reactivity and potential biological activity. The thiol group provides additional sites for chemical modification and interaction with biological targets, making this compound a versatile and valuable molecule for research and industrial applications.

Properties

CAS No.

73396-73-3

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5O3S/c1-24-14-5-3-2-4-13(14)15-18-19-16(25)20(15)17-10-11-6-8-12(9-7-11)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+

InChI Key

KEWOLAOVRODWPT-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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